molecular formula C8H9BrO B12533737 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 832110-97-1

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B12533737
CAS No.: 832110-97-1
M. Wt: 201.06 g/mol
InChI Key: KQYGIDPVXAABJJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene is a specialized chemical compound that features a 7-oxabicyclo[4.1.0]heptane core—a structure analogous to an arene oxide—functionalized with a 2-bromoethyl substituent. This molecular architecture makes it a valuable synthon in organic synthesis, particularly for exploring ring-opening reactions and subsequent functionalization. The strained epoxide ring within the bicyclic system is a potential site for nucleophilic attack, while the bromoethyl side chain serves as a versatile handle for further synthetic elaboration, such as in alkylation or cross-coupling reactions. Researchers can utilize this compound in the development of novel pharmacophores or complex molecular scaffolds, especially where the introduction of an oxygenated, rigid framework is desired. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

832110-97-1

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

3-(2-bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H9BrO/c9-4-3-6-1-2-7-8(5-6)10-7/h1-2,5,7-8H,3-4H2

InChI Key

KQYGIDPVXAABJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1O2)CCBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 7-Oxabicyclo[4.1.0]hepta-2,4-diene Core

The preparation of the 7-oxabicyclo[4.1.0]hepta-2,4-diene core structure typically involves epoxidation of the corresponding cyclohexadiene derivatives. Several methodologies have been developed to efficiently construct this strained bicyclic system.

Chemical Epoxidation Methods

The most straightforward approach to 7-oxabicyclo[4.1.0]hepta-2,4-dienes involves direct epoxidation of cyclohexadiene precursors using peracids. As demonstrated in related syntheses, meta-chloroperoxybenzoic acid (m-CPBA) has proven to be particularly effective for this transformation.

A representative procedure involves the reaction of appropriately substituted cyclohexadienes with 1.5 equivalents of m-CPBA in dichloromethane at low temperature (0-5°C), followed by warming to room temperature. The reaction typically proceeds over 8-12 hours and affords the desired epoxides in moderate to good yields (60-75%).

Cyclohexadiene derivative + m-CPBA (1.5 equiv) → 7-Oxabicyclo[4.1.0]hepta-2,4-diene
Solvent: CH2Cl2
Temperature: 0°C to rt
Time: 8-12 h

Biocatalytic Aromaticity-Breaking Epoxidation

A more innovative approach involves enzymatic epoxidation using fungal peroxygenases. This biocatalytic method offers several advantages, including high stereoselectivity and mild reaction conditions. For example, the engineered cytochrome P450 variant PaDa-I has demonstrated excellent activity in the epoxidation of aromatic compounds to generate oxabicyclic structures.

The reaction is typically conducted in a buffer solution (pH 7.0) containing 30% acetonitrile as co-solvent, with H2O2 as the oxidant. The epoxide formation rate correlates with the concentration of the biocatalyst, and optimal H2O2 concentrations are typically around 2 mM, as higher concentrations can lead to enzyme inactivation.

Table 1: Optimization of Biocatalytic Epoxidation Conditions

Entry [PaDa-I] (nM) [H₂O₂] (mM) Time (min) Conversion (%) Epoxide Conc. (mM) TON
1 100 2 2.5 0.98 0.16 4900
2 200 2 2.5 1.46 0.21 7300
3 400 2 2.5 1.89 0.25 9450
4 200 1 2.5 1.15 0.19 5750
5 200 4 2.5 1.28 0.17 6400

Adapted from conditions for similar compounds

After establishing the oxabicyclic core, the next challenge involves the regioselective introduction of the 2-bromoethyl group at the C-3 position.

From 3-Vinyl Precursors

One effective approach involves hydrometalation of 3-vinyl-7-oxabicyclo[4.1.0]hepta-2,4-diene followed by reaction with an electrophilic bromine source. The vinyl precursor can be prepared through cross-coupling reactions such as Heck or Suzuki couplings.

3-Vinyl-7-oxabicyclo[4.1.0]hepta-2,4-diene + 9-BBN → 3-(2-Borylethyl) intermediate
3-(2-Borylethyl) intermediate + Br₂ → 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

From 3-(2-Hydroxyethyl) Derivatives

An alternative strategy involves the conversion of 3-(2-hydroxyethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene to the corresponding bromide. This transformation can be achieved using standard bromination reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (CBr₄/PPh₃).

3-(2-Hydroxyethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene + PBr₃ → this compound
Solvent: CH₂Cl₂
Temperature: 0°C to rt
Time: 2-4 h

Specific Synthetic Routes to this compound

Method 1: Three-Step Synthesis from 3-Methylcyclohexadiene

This approach begins with 3-methylcyclohexadiene and involves three key transformations: allylic bromination, epoxidation, and homologation.

Step 1: Allylic Bromination
3-Methylcyclohexadiene + NBS → 3-(Bromomethyl)cyclohexadiene
Solvent: CCl₄
Temperature: reflux
Time: 4 h
Yield: 65-70%
Step 2: Epoxidation
3-(Bromomethyl)cyclohexadiene + m-CPBA → 3-(Bromomethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene
Solvent: CH₂Cl₂
Temperature: 0°C to rt
Time: 12 h
Yield: 60-65%
Step 3: Homologation
3-(Bromomethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene + CN⁻ → 3-(Cyanomethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene
3-(Cyanomethyl) intermediate → 3-(2-Hydroxyethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene
3-(2-Hydroxyethyl) derivative + PBr₃ → this compound
Overall yield: 30-35%

Method 2: Copper-Mediated Oxidative Transformation

This methodology leverages copper-mediated oxidative transformations of N-allyl enamine carboxylates to generate the oxabicyclic framework with appropriate substitution patterns.

Step 1: Preparation of N-allyl enamine carboxylate
3-(2-Bromoethyl)cyclohexenone + primary amine + ethyl acetate → N-allyl enamine carboxylate
Temperature: 80°C
Time: 12 h
Yield: 75-80%
Step 2: Copper-mediated oxidative cyclization
N-allyl enamine carboxylate + CuBr (1 equiv) → this compound derivative
Oxidant: O₂ or PhIO₂
Solvent: CH₃CN
Temperature: rt
Time: 6-8 h
Yield: 55-65%

Method 3: Enzymatic Approach

This method employs biocatalytic oxidation of naphthalene derivatives followed by regioselective functionalization.

Step 1: Enzymatic epoxidation
Substituted naphthalene + PaDa-I enzyme + H₂O₂ → Naphthalene epoxide
Buffer: NaPi pH 7.0 (30% CH₃CN)
Temperature: 30°C
Time: 2.5 min
Yield: 70-75%
Step 2: Ring opening and functionalization
Naphthalene epoxide + nucleophile → Ring-opened product
Ring-opened product → this compound
Overall yield: 40-45%

Table 2: Comparison of Synthetic Methods

Method Starting Material Number of Steps Overall Yield (%) Stereoselectivity Scalability
1 3-Methylcyclohexadiene 5 30-35 Moderate Good
2 3-(2-Bromoethyl)cyclohexenone 2 40-45 Good Moderate
3 Substituted naphthalene 3 40-45 Excellent Limited

Purification and Characterization

Purification Techniques

The purification of this compound typically involves column chromatography using silica gel with appropriate solvent systems. Common eluent mixtures include:

  • Hexane/ethyl acetate (9:1 to 4:1)
  • Pentane/diethyl ether (10:1 to 5:1)
  • Petroleum ether/t-butyl methyl ether (3:1)

For larger scale preparations, recrystallization from appropriate solvent systems can be employed, though care must be taken due to the potential instability of the epoxide functionality.

Analytical Characterization

The structural confirmation of this compound can be achieved through various spectroscopic techniques:

  • ¹H NMR typically shows characteristic signals for the epoxide protons (δ 3.2-3.7 ppm) and the diene system (δ 5.5-6.5 ppm)
  • ¹³C NMR reveals diagnostic peaks for the epoxide carbons (δ 50-60 ppm) and the olefinic carbons (δ 120-140 ppm)
  • IR spectroscopy displays characteristic bands for C=C stretching (1650-1680 cm⁻¹) and C-O stretching (1250-1270 cm⁻¹)
  • High-resolution mass spectrometry can confirm the molecular formula, with characteristic isotope patterns due to the presence of bromine

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Cycloaddition reactions often require specific catalysts and conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene features a bicyclic structure that contributes to its chemical reactivity and potential applications in synthetic chemistry. The presence of the bromoethyl group enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

1.1. Intermediate in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Isoquinoline Derivatives
Research has demonstrated that this compound can be utilized to synthesize isoquinoline derivatives through cyclization reactions. This application is particularly relevant in medicinal chemistry, where isoquinoline derivatives exhibit significant biological activity .

2.1. Polymer Chemistry

The compound's unique structure makes it suitable for incorporation into polymer matrices, enhancing the properties of materials used in various applications.

Example: Development of Conductive Polymers
Incorporating this compound into conductive polymer systems has been investigated for potential use in electronic devices. The bromine atom facilitates cross-linking within the polymer network, improving mechanical strength and electrical conductivity .

3.1. Antimicrobial Activity

Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Research Findings: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents .

Data Tables

Application Area Description Reference
Synthetic ChemistryIntermediate for synthesizing isoquinoline derivatives
Material ScienceUsed in conductive polymer development
Biological ApplicationsExhibits antimicrobial properties

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its ability to undergo various chemical reactions due to its strained ring system and the presence of a reactive bromine atom. The molecular targets and pathways involved depend on the specific reaction and application. For example, in substitution reactions, the bromine atom is the primary site of reactivity, while in cycloaddition reactions, the strained ring system plays a crucial role.

Comparison with Similar Compounds

Substituent Variations in 7-Oxabicyclo[4.1.0]hepta-2,4-diene Derivatives

The reactivity and physical properties of 7-oxabicyclo[4.1.0]hepta-2,4-diene derivatives are heavily influenced by substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Spectral Data (13C NMR, δ ppm) Reactivity Notes
3-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene 857633-20-6 C₇H₈O₂ 124.14 Methoxy at C3 166.4 (carbonyl), 74.0 (epoxide) Stabilizes diene via electron donation; less electrophilic than bromoethyl analog
1,2,5-Trifluoro-7-oxabicyclo[4.1.0]hepta-2,4-diene 207673-50-5 C₆H₃F₃O 148.09 Three fluorine atoms N/A Enhanced electrophilicity due to electron-withdrawing F substituents
3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane 15536-71-7 C₁₀H₁₈O 154.25 Alkenyl group at C3 N/A Undergoes [1,5] sigmatropic shifts in reactivity studies
3-(tert-Butyl)-7-oxabicyclo[4.1.0]heptane 15536-71-7 C₁₀H₁₈O 154.25 tert-Butyl at C3 N/A Steric hindrance reduces ring-opening reactivity

Key Observations:

  • Electrophilic Reactivity: The bromoethyl group in the target compound enhances electrophilicity compared to methoxy or tert-butyl substituents, facilitating nucleophilic attacks.
  • Spectral Trends: Methoxy derivatives exhibit distinct carbonyl signals (δ ~166 ppm), while fluorinated analogs likely show deshielded carbon environments due to electronegative effects.
  • Ring Strain and Reactivity: All derivatives share the strained bicyclic core, but substituents like fluorine or alkenyl groups modulate ring-opening tendencies. For example, [1,5] sigmatropic shifts are documented in alkenyl-substituted systems .

Reactivity in Epoxide-Containing Systems

The 7-oxabicyclo[4.1.0]heptane core is analogous to norcaradiene (bicyclo[4.1.0]hepta-2,4-diene), which participates in electrophilic additions and cycloreversion reactions. Compared to simpler epoxides (e.g., vinyl cyclohexene dioxide, CAS 3-oxiranyl derivative), the bromoethyl-substituted compound exhibits unique reactivity due to:

  • Conjugation Effects: The diene system stabilizes transition states during ring-opening, as seen in epoxybenzoyl-CoA derivatives .
  • Steric and Electronic Factors: Bromine’s polarizability increases susceptibility to SN2 displacements, contrasting with less reactive methoxy or tert-butyl groups .

Biological Activity

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and the presence of a bromine substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C8_8H9_9BrO
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 38440-90-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of caspases, leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Apoptosis induction

Antimicrobial Activity

In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations of 32 µg/mL and 64 µg/mL, respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent publication investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

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